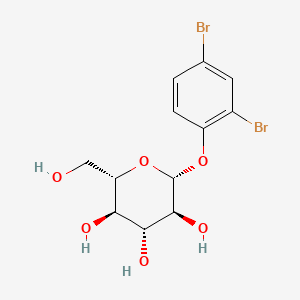
2,6-Bis(trifluoromethyl)isonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H3F6NO and a molecular weight of 243.11 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinaldehyde structure. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .
Analyse Chemischer Reaktionen
2,6-Bis(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinaldehyde is primarily related to its chemical reactivity. The presence of trifluoromethyl groups enhances its electrophilic properties, making it a versatile intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Difluorobenzaldehyde: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
2,6-Dimethylbenzaldehyde: Features methyl groups, which significantly alter its chemical properties compared to trifluoromethyl derivatives.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H3F6NO |
|---|---|
Molekulargewicht |
243.11 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-3H |
InChI-Schlüssel |
IRBBPQFYHPWCGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


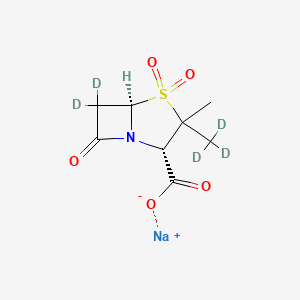
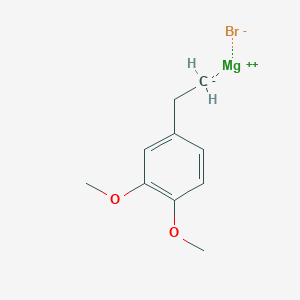
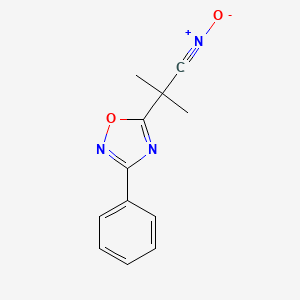
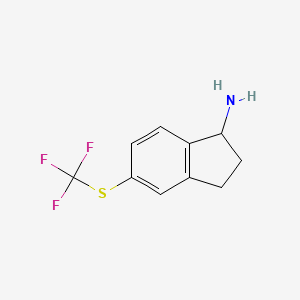
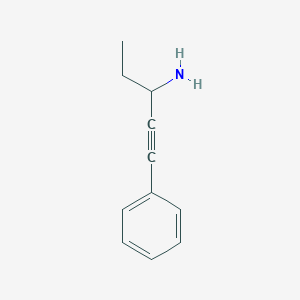

![(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B15294437.png)
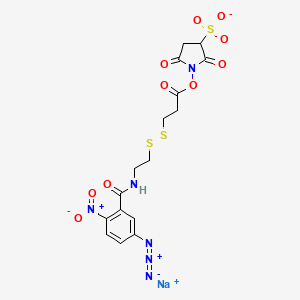
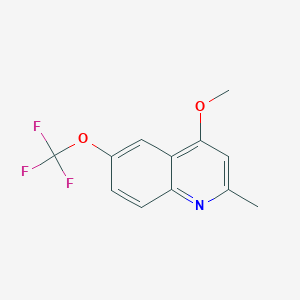

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
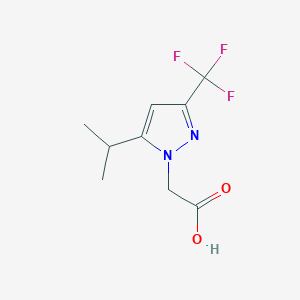
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
